1-Caffeoylquinic acid
Overview
Description
1-O-Caffeoylquinic Acid is a phenolic compound belonging to the family of caffeoylquinic acids. These compounds are esters formed by the esterification of caffeic acid and quinic acid. They are widely distributed in various plants and are known for their significant health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
1-Caffeoylquinic acid, also known as 1-O-caffeoylquinic acid, is a potent inhibitor of NF-κB . It shows significant binding affinity to the RH domain of p105 . It also inhibits the interaction between PD-1 and PD-L1 . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. PD-1 and PD-L1 are proteins that play a crucial role in the immune system’s response to cancer cells.
Mode of Action
This compound interacts with its targets by binding to them. It has a high binding affinity to the RH domain of p105, with a Ki value of 0.002 μM and a binding energy of 1.50 Kcal/mol . By inhibiting NF-κB, it can prevent the transcription of DNA, cytokine production, and promote cell death . By inhibiting the interaction between PD-1 and PD-L1, it can enhance the immune system’s ability to recognize and destroy cancer cells .
Biochemical Pathways
This compound affects multiple biochemical pathways. It targets multiple signaling pathways involved in generating inflammatory responses, such as the NFκB pathway . It also has the ability to scavenge reactive oxygen species (ROS), and directly inhibit enzymes such as COX, NOS, and LOX . Furthermore, it can normalize the levels of circulating cytokines and balance the associated gene expression .
Pharmacokinetics
It is known that the bioavailability of phenolic compounds like this compound can be influenced by factors such as their solubility, stability, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has anti-oxidative stress ability , which can protect cells from damage caused by free radicals. It also has anti-inflammatory effects, which can help reduce inflammation and potentially alleviate symptoms of inflammatory diseases . Furthermore, by inhibiting the interaction between PD-1 and PD-L1, it can potentially enhance the immune system’s ability to fight against cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of CQAs is mostly influenced by environmental conditions such as geographical location, rainfall, soil properties, fertilization, and cultivation methods . Moreover, CQAs are generated in plants as a response to environmental stresses . Therefore, the action, efficacy, and stability of this compound can vary depending on these factors.
Biochemical Analysis
Biochemical Properties
1-Caffeoylquinic acid plays a crucial role in biochemical reactions due to its antioxidant properties. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway by binding to the p105 protein with high affinity (Ki value of 0.002 μM) . This interaction prevents the activation of NF-κB, thereby reducing inflammation. Additionally, this compound inhibits the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1, which is significant in cancer immunotherapy .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to enhance glucose-stimulated insulin secretion in pancreatic β-cells, which is beneficial for managing diabetes . In neuronal cells, this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation . It also influences cell signaling pathways, such as the
Preparation Methods
1-O-Caffeoylquinic Acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods often involve the extraction of the compound from natural sources such as coffee beans, artichokes, and other plants rich in caffeoylquinic acids .
Chemical Reactions Analysis
1-O-Caffeoylquinic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Common reagents used in substitution reactions include halogens and other electrophiles.
Hydrolysis: This reaction breaks down the ester bond, yielding caffeic acid and quinic acid as major products
Scientific Research Applications
1-O-Caffeoylquinic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a standard compound for analytical methods and as a precursor for the synthesis of other phenolic compounds.
Biology: The compound is studied for its role in plant defense mechanisms and its antioxidant properties.
Medicine: It has shown potential in the prevention and treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Industry: The compound is used in the food and beverage industry as a natural antioxidant and preservative .
Comparison with Similar Compounds
1-O-Caffeoylquinic Acid is part of a larger family of caffeoylquinic acids, which include:
Chlorogenic Acid (3-O-Caffeoylquinic Acid): Known for its strong antioxidant properties.
4-O-Caffeoylquinic Acid:
5-O-Caffeoylquinic Acid: Known as neo-chlorogenic acid, widely studied for its neuroprotective effects.
Di-Caffeoylquinic Acids: Compounds with two caffeoyl groups, showing enhanced biological activities
1-O-Caffeoylquinic Acid is unique due to its specific esterification position, which influences its bioavailability and biological activity.
Properties
IUPAC Name |
(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTUHAXUUFROTF-AVXJPILUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308334 | |
Record name | trans-1-O-Caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928005-87-2 | |
Record name | 1-Caffeoylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1-O-Caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CAFFEOYLQUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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